molecular formula C6H14N4O2 B605823 2-[2-(2-Azidoethoxy)ethoxy]ethanamine CAS No. 166388-57-4

2-[2-(2-Azidoethoxy)ethoxy]ethanamine

Cat. No. B605823
CAS RN: 166388-57-4
M. Wt: 174.204
InChI Key: ZHWGWSYNZIZTFL-UHFFFAOYSA-N
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Description

2-[2-(2-Azidoethoxy)ethoxy]ethanamine is a chemical compound with the molecular formula C6H14N4O2 . It is also known as Azido-PEG2-amine and is a bifunctional crosslinker containing an amino and an azide group . The amino group is reactive with carboxylic acids, activated NHS esters .


Synthesis Analysis

The synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine involves several steps . Initially, 200 mg of PGA copolymer is suspended in 10mL of water. DMTMM (128.7mg, 0.465mmol, 0.3 equivalent) is added and dissolved in 5mL of water. After 10 minutes, 2-[2-(2-Azidoethoxy)ethoxy]ethanamine (0.93 mmol, 0.6 equivalents) is added .


Molecular Structure Analysis

The molecular structure of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine is represented by the formula C6H14N4O2 . The average mass is 174.201 Da and the monoisotopic mass is 174.111679 Da .


Chemical Reactions Analysis

The azide (N3) group in 2-[2-(2-Azidoethoxy)ethoxy]ethanamine can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine include a molecular formula of C6H14N4O2 and an average mass of 174.201 Da . It has 6 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . The ACD/LogP is -0.73, and the ACD/LogD (pH 5.5) is -3.32 .

Scientific Research Applications

Organic Synthesis Reagent

“2-[2-(2-Azidoethoxy)ethoxy]ethanamine” can be used as a chemical reagent in organic synthesis . It can participate in various chemical reactions, providing a versatile tool for chemists.

Azide-Alkyne Click Chemistry

This compound can participate in Azide-Alkyne Click Chemistry . This is a type of chemical reaction that allows for the efficient and selective synthesis of new compounds.

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Another application of “2-[2-(2-Azidoethoxy)ethoxy]ethanamine” is in the Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This is a widely used reaction in the field of synthetic chemistry.

Synthesis of Fluorescent Probes

“2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine” can be used to synthesize fluorescent probes for the detection of palladium . This is particularly useful in the field of analytical chemistry.

Linker in Chemical Biology

This compound can be used as a linker in chemical biology . Linkers are small molecules that are used to connect two other molecules together, enabling the study of complex biological systems.

Reference Material in Synthetic Chemistry

“2-[2-(2-Azidoethoxy)ethoxy]ethanamine” can be used as a reference material in synthetic chemistry . Reference materials are essential for ensuring the accuracy and reliability of analytical data.

Future Directions

The future directions of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine could involve its use as a pharmaceutical synthesis intermediate . Its bifunctional nature makes it a valuable tool in the synthesis of complex molecules.

properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWGWSYNZIZTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

749244-38-0
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(2-azidoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749244-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70694758
Record name 2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Azidoethoxy)ethoxy]ethanamine

CAS RN

166388-57-4
Record name 2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azido-PEG2-Amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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